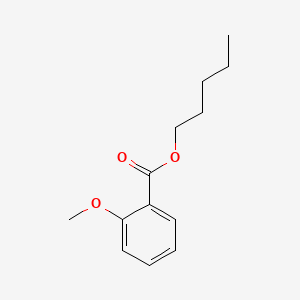
Pentyl o-anisate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl o-anisate, also known as pentyl 2-methoxybenzoate, is an organic compound with the molecular formula C13H18O3. It is an ester derived from pentanol and o-anisic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl o-anisate can be synthesized through the esterification of o-anisic acid with pentanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions: Pentyl o-anisate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of o-anisic acid and pentanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Major Products Formed:
- Hydrolysis: o-Anisic acid and pentanol
- Transesterification: New esters depending on the alcohol used
- Reduction: Corresponding alcohol
Scientific Research Applications
Pentyl o-anisate has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions.
Biology: The compound’s pleasant aroma makes it useful in olfactory studies and as a fragrance additive in various biological experiments.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Mechanism of Action
The mechanism of action of pentyl o-anisate involves its interaction with olfactory receptors, leading to the perception of its pleasant aroma. On a molecular level, the ester bond in this compound can undergo hydrolysis, releasing o-anisic acid and pentanol, which may have their own biological activities .
Comparison with Similar Compounds
Methyl o-anisate: An ester derived from methanol and o-anisic acid, known for its similar aromatic properties.
Ethyl o-anisate: An ester derived from ethanol and o-anisic acid, also used in the fragrance industry.
Butyl o-anisate: An ester derived from butanol and o-anisic acid, with similar applications in fragrances.
Uniqueness: Pentyl o-anisate stands out due to its specific chain length, which imparts a unique balance of volatility and stability, making it particularly suitable for use in long-lasting fragrances .
Properties
CAS No. |
22708-14-1 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
pentyl 2-methoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-7-10-16-13(14)11-8-5-6-9-12(11)15-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
TYLMQMJLOUNOGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


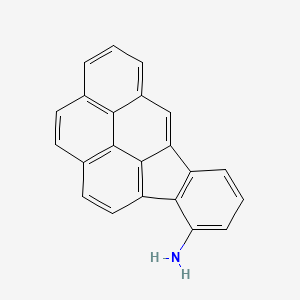
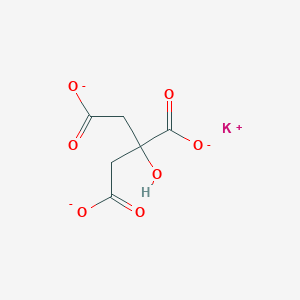
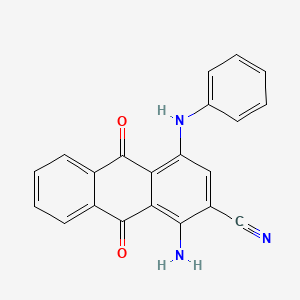
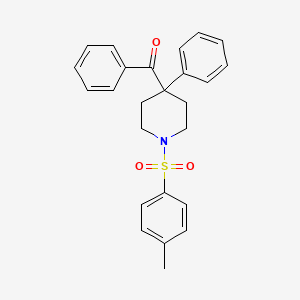
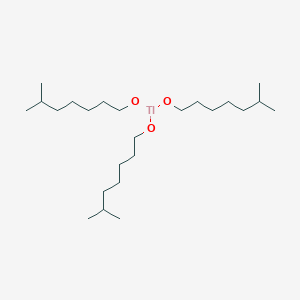
![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
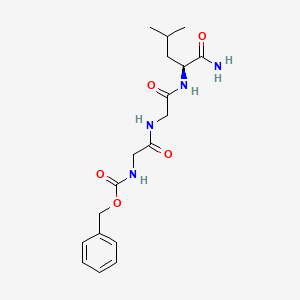
![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)

![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)



